molecular formula C6H3ClF3NO2S B2601178 4-(Trifluoromethyl)pyridine-3-sulfonyl chloride CAS No. 533932-27-3

4-(Trifluoromethyl)pyridine-3-sulfonyl chloride

Cat. No.: B2601178
CAS No.: 533932-27-3
M. Wt: 245.6
InChI Key: VFJOQYGYBJRSJF-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)pyridine-3-sulfonyl chloride is a chemical compound with the molecular formula C6H3ClF3NO2S and a molecular weight of 245.61 . It is used as an intermediate in the synthesis of various agrochemical and pharmaceutical compounds .


Synthesis Analysis

The synthesis of this compound and its derivatives generally involves two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring with a trifluoromethyl group (-CF3) and a sulfonyl chloride group (-SO2Cl) attached to it .


Chemical Reactions Analysis

Trifluoromethylpyridine (TFMP) and its intermediates, including this compound, are key structural ingredients for the development of many agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .


Physical and Chemical Properties Analysis

This compound is characterized by the presence of a fluorine atom and a pyridine in its structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .

Scientific Research Applications

Advanced Polymer Materials

A study by Xiao-Ling Liu et al. (2013) highlighted the synthesis of novel soluble fluorinated polyamides containing pyridine and sulfone moieties. These polymers were developed using a diamine containing pyridine and trifluoromethylphenyl groups, demonstrating significant solubility in organic solvents, high thermal stability, and the ability to form transparent, flexible films. Such materials are promising for advanced applications due to their low dielectric constants, low moisture absorption, and high transparency, which are critical properties for electronic and optical materials (Liu et al., 2013).

Catalysis in Organic Synthesis

Research into ionic liquids, specifically sulfonic acid functionalized pyridinium chloride, has demonstrated their efficiency as catalysts in organic synthesis. For instance, Moosavi‐Zare et al. (2013) utilized this ionic liquid as a homogeneous and reusable catalyst for the solvent-free synthesis of 12-aryl-8,9,10,12-tetrahydrobenzo[a]-xanthen-11-ones. This exemplifies the utility of sulfonic acid derivatives of pyridinium chloride in facilitating multi-component condensation reactions, a cornerstone technique in the synthesis of complex organic molecules (Moosavi‐Zare et al., 2013).

Synthesis of Heterocyclic Compounds

The synthesis of heterocyclic compounds is a vital area of chemical research due to their extensive applications in pharmaceuticals, agrochemicals, and materials science. A study by Joseph W. Tucker et al. (2015) showcased the use of a sulfur-functionalized aminoacrolein derivative for the efficient and selective synthesis of heterocyclic sulfonyl chlorides, including pyrimidines and pyridines. This work demonstrates the versatility of pyridine derivatives in synthesizing a wide range of heterocyclic compounds, underscoring their importance in medicinal chemistry and materials science (Tucker et al., 2015).

Mechanism of Action

The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Safety and Hazards

The safety data for 4-(Trifluoromethyl)pyridine-3-sulfonyl chloride indicates that it is a dangerous compound. It has been classified as Acute Tox. 2 Oral - Eye Irrit. 2 - Flam. Liq. 3 - Skin Irrit. 2 - STOT SE 3 .

Future Directions

The demand for TFMP derivatives, including 4-(Trifluoromethyl)pyridine-3-sulfonyl chloride, has been increasing steadily in the last 30 years . It is expected that many novel applications of TFMP will be discovered in the future .

Properties

IUPAC Name

4-(trifluoromethyl)pyridine-3-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClF3NO2S/c7-14(12,13)5-3-11-2-1-4(5)6(8,9)10/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFJOQYGYBJRSJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1C(F)(F)F)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClF3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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